Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate

Physicochemical profiling Chemical procurement Chromatography method development

Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate is a synthetic arylalkyl ketone belonging to the omega-oxo-phenylalkanoate ester class. Its structure features a heptanoate ethyl ester backbone substituted at the 7-position with a 4-n-pentylphenyl ketone moiety, yielding the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 898757-24-9
Cat. No. B1325953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxo-7-(4-n-pentylphenyl)heptanoate
CAS898757-24-9
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
InChIInChI=1S/C20H30O3/c1-3-5-7-10-17-13-15-18(16-14-17)19(21)11-8-6-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3
InChIKeyZZDUAJUKDMAYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate (CAS 898757-24-9): Chemical Class and Baseline Characteristics


Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate is a synthetic arylalkyl ketone belonging to the omega-oxo-phenylalkanoate ester class. Its structure features a heptanoate ethyl ester backbone substituted at the 7-position with a 4-n-pentylphenyl ketone moiety, yielding the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol [1]. This compound is cataloged as a research chemical by suppliers such as Rieke Metals, Inc. .

Synthetic intermediate for lipophilic pharmacophore elaboration via C7 spacer
Physicochemical reference standard for omega-oxo-phenylalkanoate QSPR models
Exploratory hydrophobic probe for lipophilic binding pocket screening

Why Generic Substitution of 898757-24-9 with In-Class Analogs Is Not Straightforward


Within the omega-oxo-phenylalkanoate ester class, simple alterations to the alkyl spacer length or the phenyl ring substitution profoundly alter key physicochemical properties such as density, boiling point, lipophilicity, and hydrogen-bonding capacity. These parameters are critical determinants of chromatographic behavior, membrane permeability in cell-based assays, and solubility profiles. Consequently, direct interchange with a homolog (e.g., the octanoate analog) or a functionalized derivative (e.g., an azetidinylmethyl-substituted analog) without re-optimization of experimental conditions is unlikely to be a suitable procurement strategy .

Spacer length C6 or C8 homologs may shift logP and chromatographic retention, requiring method re-optimization before interchange.
Phenyl substitution Azetidinylmethyl analogs alter density and hydrogen-bonding capacity, which may impact phase separation in purification workflows.
Ester vs. acid form Free acid introduces H-bond donor activity and salt-forming potential, shifting solubility and reactivity profiles relative to the ester.

Quantitative Differentiation Guide for Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate Against Closest Analogs


Molecular Weight and Aliphatic Spacer Length Differentiates Target from Hexanoate and Octanoate Homologs

The target compound's 7-carbon aliphatic spacer chain (heptanoate) gives it a molecular weight of 318.45 g/mol. This is exactly 15.05 g/mol heavier than the 6-carbon hexanoate analog (Ethyl 6-[4-(1-azetidinylmethyl)phenyl]-6-oxohexanoate, CAS 898757-25-0, MW 303.40 g/mol) and 14.03 g/mol lighter than the 8-carbon octanoate analog (Ethyl 8-oxo-8-(4-pentylphenyl)octanoate, CAS 898757-27-2, MW 332.48 g/mol) . These differences directly impact logP and retention time predictability.

Molecular Weight
Computed data
318.45 g/mol
C7 heptanoate spacer
Supports MS identity verification and HPLC retention prediction relative to homologs.
Hexanoate analog 303.40; octanoate analog 332.48 g/mol. Data from supplier product pages.
Physicochemical profiling Chemical procurement Chromatography method development

Density Differentiates Target from Azetidinylmethyl-Substituted Analogs

The target compound's computed density is 0.988 g/cm³. This is significantly lower than the azetidinylmethyl-substituted analog Ethyl 7-[4-(1-azetidinylmethyl)phenyl]-7-oxoheptanoate (CAS 898757-28-3, density 1.091 g/cm³), a difference of 0.103 g/cm³ . The presence of the basic azetidine nitrogen in the comparator increases molecular packing density, whereas the purely aliphatic pentylphenyl substituent in the target compound results in lower density.

Computed Density
Computed data
0.988 g/cm³
Azetidinylmethyl analog: 1.091
Informs solvent miscibility and phase separation behavior in purification workflows.
Computed density values from ChemBlink; calculation method not specified.
Formulation science Solvent selection Density functional theory

Ester Functionality Provides a Key Solubility and Reactivity Handle Relative to the Free Acid

The target compound is the ethyl ester of 7-oxo-7-(4-pentylphenyl)heptanoic acid. The ester has a computed XLogP3-AA of 5.4, reflecting its lipophilic character [1]. While a direct experimental logP for the free acid is not available, the esterification blocks the free carboxylic acid group, which is a hydrogen bond donor, thereby reducing the total polar surface area and increasing membrane permeability relative to the free acid (CAS 898791-49-6). The free acid has a computed density of 1.035 g/cm³ and a boiling point of 466.6°C, compared to the ester's 0.988 g/cm³ and 433.6°C .

Ester vs. Free Acid
Computed data
XLogP3-AA 5.4
HBD 0 (ester) vs. HBD 1 (acid)
Ester blocks H-bond donor activity; supports lipophilic synthetic sequences over free acid form.
Free acid density 1.035 g/cm³, BP 466.6°C. XLogP3-AA from PubChem.
Prodrug design Synthetic intermediate Lipophilicity optimization

Optimal Research Application Scenarios for Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate


Synthetic Intermediate for Lipidic Pharmacophore Elaboration

The combination of the 4-n-pentylphenyl ketone and the ethyl heptanoate ester makes this compound a versatile intermediate for constructing more complex lipid-like structures. The ethyl ester can be selectively hydrolyzed to the free acid for subsequent amide coupling, while the ketone can undergo reductive amination or Grignard additions. Its defined spacer length (C7) provides a specific spatial arrangement distinct from C6 or C8 homologs [1].

Physicochemical Reference Standard for Omega-Oxo-Phenylalkanoate Series

Procuring this compound with its precisely characterized density (0.988 g/cm³) and boiling point (433.6°C) allows its use as a benchmark for developing quantitative structure-property relationship (QSPR) models for this chemical class. Its properties can be compared directly to the octanoate (density 0.981 g/cm³, BP 446.8°C) and azetidinylmethyl analogs (density 1.091 g/cm³, BP 439.1°C) to calibrate computational predictions [1].

Exploratory Probe for Lipophilic Binding Pockets in Biochemical Assays

The compound's high computed lipophilicity (XLogP3-AA = 5.4) and absence of hydrogen bond donors (HBD = 0) [1] make it a suitable hydrophobic probe for preliminary screening against targets with large lipophilic pockets, such as PPARs or fatty acid-binding proteins. Its use as a scaffold can be compared to the more polar azetidinylmethyl analog, which introduces a basic nitrogen (HBA count = 4 vs. 3 for the target).

Application
Selection Property
Validation Focus
Lipidic pharmacophore elaboration
C7 spacer with ethyl ester handle
Hydrolysis and reductive amination reactivity
QSPR reference standard
Reported density and boiling point
Benchmarking against homolog computational predictions
Lipophilic binding pocket screening
High computed XLogP and zero HBD count
Comparative binding context vs. polar analogs
Quote Request

Request a Quote for Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.